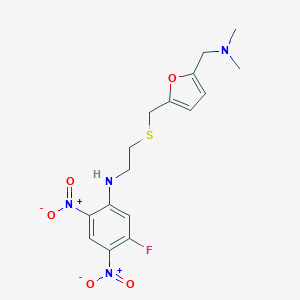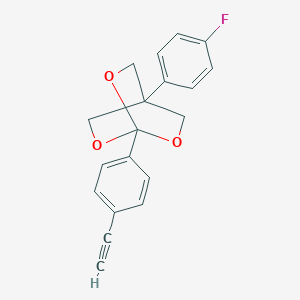
2-((4-甲氧基-3-硝基苯基)氨基)乙醇
描述
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, including esterification, nitration, hydrolysis, and reduction. For example, the synthesis of 2-(4-aminophenyl) ethanol, a key intermediate in cardiovascular drugs, was achieved with a total yield of 66.4% and a high purity level as confirmed by HPLC and GC-MS . Another synthesis route involves the reduction of a nitro group to an amino group using LiAlH4, as described in the synthesis of 2-{2-[3-amino-2-(4-aminophenyl)propyl]phenoxy}ethanol . These methods highlight the importance of careful selection of reagents and conditions to achieve the desired product with high yield and purity.
Molecular Structure Analysis
The molecular structure of related compounds can be complex, as seen in the study of the crystal structure of ICR-372-OH, which is a weak mutagen for Salmonella . The crystallographic analysis provides detailed information about the arrangement of atoms within the molecule, which is crucial for understanding the compound's reactivity and interactions with biological targets. Although the exact structure of 2-((4-Methoxy-3-nitrophenyl)amino)ethanol is not provided, similar analytical techniques could be applied to determine its molecular conformation.
Chemical Reactions Analysis
The chemical reactivity of amino alcohols and their derivatives is of significant interest. For instance, the base-labile carboxyl protecting group Anpe can be removed under certain conditions, which is useful in the synthesis of protected amino acid derivatives . Additionally, the reactivity of a Zn(II)-bound alkoxide group in the hydrolysis of esters has been demonstrated, showing the potential for such functional groups to act as nucleophiles in chemical reactions . These studies illustrate the diverse reactivity of compounds containing amino and alcohol functionalities.
Physical and Chemical Properties Analysis
The physical and chemical properties of amino alcohols are influenced by their functional groups. For example, the Zn(II) complex of 2-[bis(2-aminomethyl)amino]ethanol exhibits a remarkably low pKa value, indicating significant acidity of the alcoholic OH group . Such properties are essential for understanding the behavior of these compounds in various environments, including biological systems and industrial processes.
科学研究应用
光化学应用和蛋白质交联
与所讨论的化学结构密切相关的 4-硝基苯基醚已被用作蛋白质交联和亲和标记的高产光反应剂。这些化合物在生物条件下的黑暗中是惰性的,但在用紫外线照射后会与胺定量反应,这表明了一种在不阻碍结合位点的情况下进行靶向蛋白质修饰的方法。这一特性通过将马来酰亚胺基 2-甲氧基-4-硝基苯基醚连接到人胎儿血红蛋白上得到证明,从而产生锁定在高亲和力构象中的交联产物 (Jelenc、Cantor 和 Simon,1978)。
还原性单烷基化
在将乙酸 (4-甲氧基-3-硝基苯基) 转化成相应伯胺的过程中,探索了结构与感兴趣的化合物相似的乙酸 (4-甲氧基-3-硝基苯基) 的还原性单烷基化。这个过程由乙醇中的碳上的氢气和钯 (Pd/C) 促进,产生了大量的仲胺,表明了一条以良好产率产生各种苄基氨基芳基的途径。这种化学反应可以扩展到取代的苄基氨基芳基,表明合成广泛衍生物的潜力 (Sydnes、Kuse 和 Isobe,2008)。
钌催化的还原
一项关于钌催化还原硝基芳烃(包括具有甲氧基取代基的化合物)的研究,使用甲酸作为还原剂。这种方法有效地将各种硝基芳烃转化为氨基芳烃,表明了一种将硝基化合物选择性还原为相应胺或醇的实用方法。例如,4-硝基苯乙酮在温和条件下选择性还原为 1-(4-硝基苯基)乙醇,突出了这种催化体系的多功能性 (渡边、太田、辻、日吉和辻,1984)。
席夫碱的合成和表征
2,3-二氨基吡啶与含有硝基苯基基序的化合物的反应导致席夫碱的形成,其以其光谱特性为特征。该研究展示了这些化合物在合成复杂分子结构中的应用,在材料科学和有机合成中可能很有用 (Opozda、Łasocha 和 Włodarczyk-Gajda,2003)。
电光材料
合成了 2-{(2-羟乙基)-[4-(4-硝基苯偶氮)苯基]氨基}乙醇的衍生物,用于开发电光活性聚氨酯。该研究涉及量子化学计算和实验表征,以评估这些化合物的非线性光学 (NLO) 性能。研究表明这些衍生物在制造具有特定电光特性的材料中具有潜力 (Jecs、Kreicberga、Kampars、Jurģis 和 Rutkis,2009)。
属性
IUPAC Name |
2-(4-methoxy-3-nitroanilino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c1-15-9-3-2-7(10-4-5-12)6-8(9)11(13)14/h2-3,6,10,12H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGANLZMZHWJPFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NCCO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701335227 | |
| Record name | 2-(4-Methoxy-3-nitrophenylamino)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701335227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Methoxy-3-nitrophenyl)amino)ethanol | |
CAS RN |
125418-72-6 | |
| Record name | 2-(4-Methoxy-3-nitrophenylamino)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701335227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

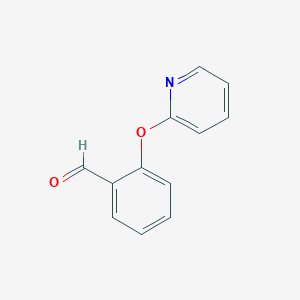

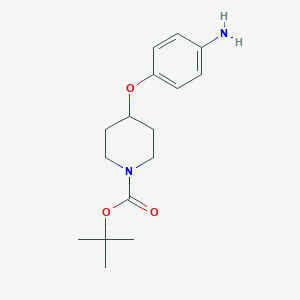
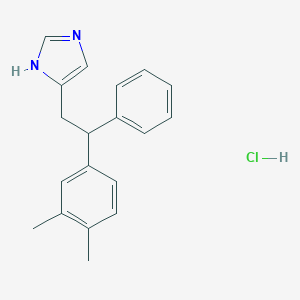
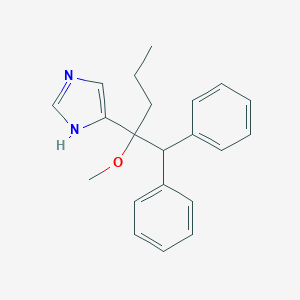
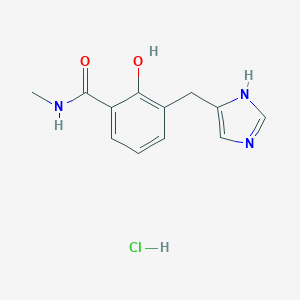
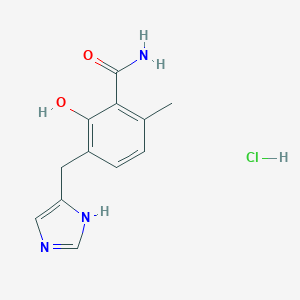

![2-(5-methyl-1H-imidazol-4-yl)-1H-benzo[d]imidazole](/img/structure/B135213.png)
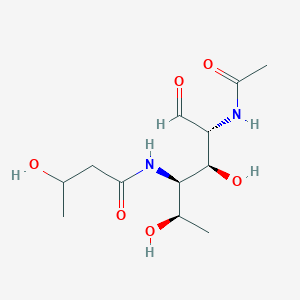
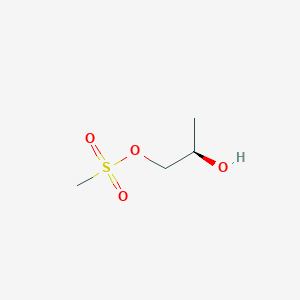
![1,3-dihydroxy-8-methoxy-3-methyl-2,4-dihydro-1H-benzo[a]anthracene-7,12-dione](/img/structure/B135216.png)
